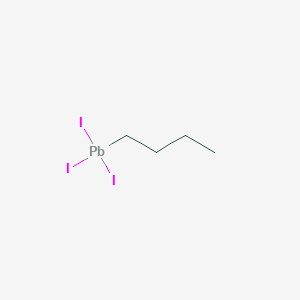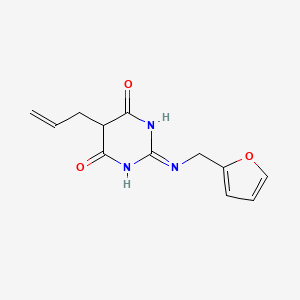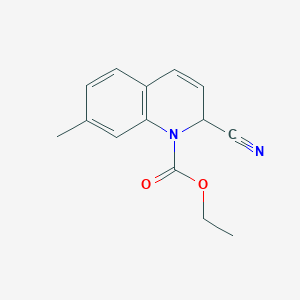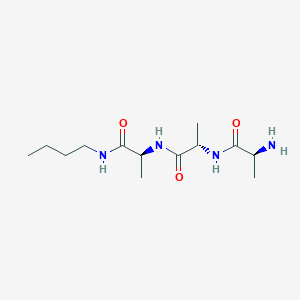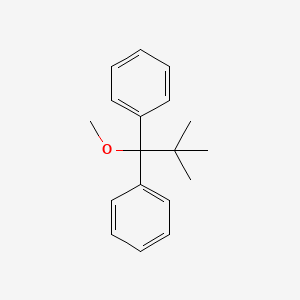
1,1'-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene is an organic compound with a complex structure that includes a methoxy group and two benzene rings connected through a dimethylpropane bridge
Métodos De Preparación
The synthesis of 1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene typically involves the reaction of neopentyl alcohol with methanol in the presence of an acid catalyst. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Análisis De Reacciones Químicas
1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction
Aplicaciones Científicas De Investigación
1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism by which 1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group and the benzene rings play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar compounds include:
1-Methoxy-2,2-dimethylpropane: Shares the methoxy and dimethylpropane structure but lacks the benzene rings.
Neopentyl methyl ether: Similar in structure but with different functional groups.
2,2-Dimethoxypropane: Used in similar applications but has a different molecular structure. 1,1’-(1-Methoxy-2,2-dimethylpropane-1,1-diyl)dibenzene is unique due to its combination of methoxy, dimethylpropane, and benzene rings, which confer distinct chemical properties and reactivity .
Propiedades
Número CAS |
51974-46-0 |
|---|---|
Fórmula molecular |
C18H22O |
Peso molecular |
254.4 g/mol |
Nombre IUPAC |
(1-methoxy-2,2-dimethyl-1-phenylpropyl)benzene |
InChI |
InChI=1S/C18H22O/c1-17(2,3)18(19-4,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clave InChI |
IIKCGJODSNZPJK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



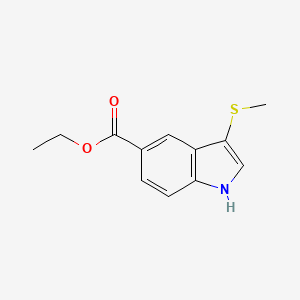
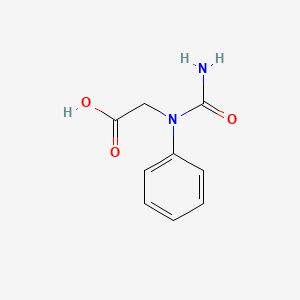
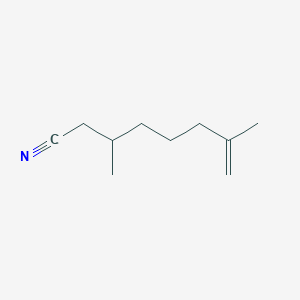
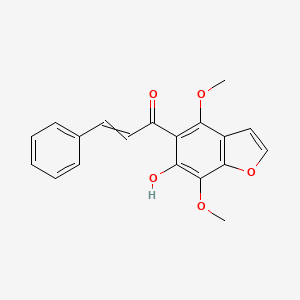
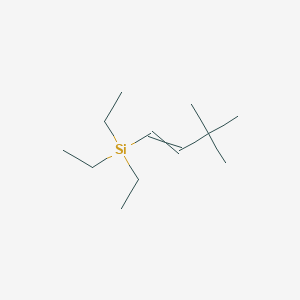

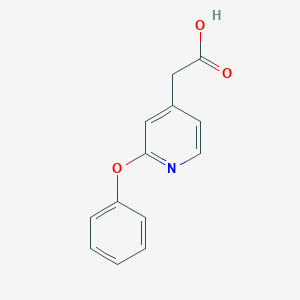
![Pyridine, 3,3'-(1a,2,7,7a-tetrahydro-1,2,7-metheno-1H-cyclopropa[b]naphthalene-1,8-diyl)bis-](/img/structure/B14652507.png)
